PKG Inhibitor
Overview
Description
PKG Inhibitor is a useful research compound. Its molecular formula is C38H74N18O10 and its molecular weight is 943.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Anticoccidial Leads from Natural Products
PKG inhibitors derived from natural products, like terferol and terphenyls, have shown potential as anticoccidial agents. Extracts from Phoma sp. were found to inhibit parasite PKG, suggesting their application in treating coccidiosis (Zhang et al., 2006).
2. Broad Physiological Functions and Disease Treatment
PKG inhibitors exhibit diverse physiological functions in mammals, impacting vascular and gastrointestinal smooth muscles, and central nervous system among others. Their inhibition can be targeted for treating cardiovascular diseases, diarrhea, cancer, and malaria (Wolfertstetter et al., 2013).
3. Antimalarial Drug Development
PKG inhibitors, like thiazoles, have shown significant efficacy against Plasmodium falciparum, the parasite responsible for malaria. These compounds inhibit blood stage and gamete development of the parasite, offering a new class for antimalarial drug development (Penzo et al., 2019).
4. Understanding PKG Inhibition Mechanisms
Studies on inhibitor peptides like DT-2 provide insights into the molecular mechanisms of PKG inhibition. These findings are crucial for understanding how PKG inhibitors interact with their targets and can guide the development of new inhibitors (Pinkse et al., 2009).
5. Vasoregulation and Cardiovascular Research
Inhibitors like DT-2 have been observed to affect vasoregulation and vascular tone, indicating their potential application in cardiovascular research and therapy (Taylor et al., 2004).
6. Investigating Platelet Function
PKG inhibitors have been used to study the role of cyclic nucleotides and kinases in platelet function, providing insights into their mechanisms and potential applications in hematology (Shpakova et al., 2021).
7. Cancer Research and Therapy
The role of PKG in cancer cell proliferation and apoptosis makes its inhibitors valuable in oncology research. Specific inhibitors targeting PKG isoforms have shown potential in preventing and treating various cancers (Frank, 2002).
Properties
IUPAC Name |
2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKSKNTVYYVIMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.